molecular formula C7H11Br3N2 B2577117 (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide CAS No. 2580206-91-1

(4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide

Cat. No.: B2577117
CAS No.: 2580206-91-1
M. Wt: 362.891
InChI Key: BNFWCWOTKNJOTK-UHFFFAOYSA-N
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Description

(4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide is an organic compound with the molecular formula C7H9BrN2.2HBr. It is a derivative of pyridine, featuring a bromine atom at the fourth position, a methyl group at the sixth position, and a methanamine group at the second position. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromo-6-methylpyridin-2-yl)methanamine can be synthesized through the reaction of 4-bromo-6-methylpyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, and using a catalyst to facilitate the formation of the methanamine group .

Industrial Production Methods

Industrial production of (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reactants and advanced equipment to ensure consistent quality and yield. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methanamine groups play crucial roles in binding to these targets, modulating their activity. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-pyridyl)methanamine
  • 2-Bromo-4-methylpyridine
  • 6-Bromo-2-methylpyridine

Uniqueness

(4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

(4-bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.2BrH/c1-5-2-6(8)3-7(4-9)10-5;;/h2-3H,4,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFWCWOTKNJOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)CN)Br.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br3N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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